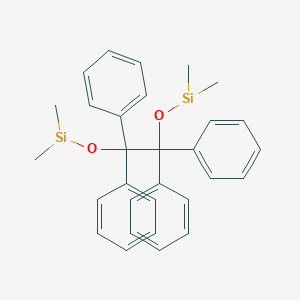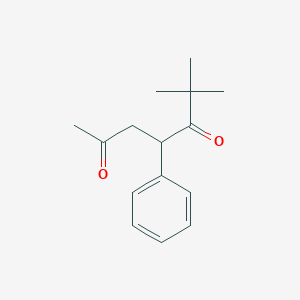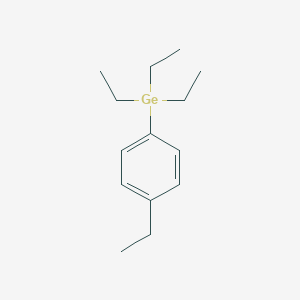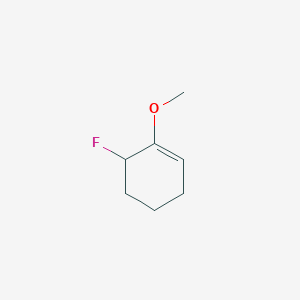
1-Keto-9-methoxyjulolidine thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Keto-9-methoxyjulolidine thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions: 1-Keto-9-methoxyjulolidine thiosemicarbazone can be synthesized through the reaction of 1-keto-9-methoxyjulolidine with thiosemicarbazide. The reaction typically involves the following steps:
- Dissolve 1-keto-9-methoxyjulolidine in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1-Keto-9-methoxyjulolidine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学的研究の応用
1-Keto-9-methoxyjulolidine thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 1-keto-9-methoxyjulolidine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound is known to:
Induce Apoptosis: It can trigger programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of cellular functions.
Bind to Metal Ions: It can chelate metal ions, which may enhance its biological activity and selectivity.
類似化合物との比較
1-Keto-9-methoxyjulolidine thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Similar Compounds: Thiochromanone thiosemicarbazone, benzothiazepine thiosemicarbazone, and 1,1-dioxo-thiochromanone thiosemicarbazone.
Uniqueness: The presence of the julolidine moiety and the methoxy group in this compound provides unique structural features that may enhance its biological activity and selectivity compared to other thiosemicarbazone derivatives.
特性
CAS番号 |
101077-36-5 |
|---|---|
分子式 |
C14H18N4OS |
分子量 |
290.39 g/mol |
IUPAC名 |
[(E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-19-10-7-9-3-2-5-18-6-4-12(16-17-14(15)20)11(8-10)13(9)18/h7-8H,2-6H2,1H3,(H3,15,17,20)/b16-12+ |
InChIキー |
SRUGIFQLVCSSQO-FOWTUZBSSA-N |
異性体SMILES |
COC1=CC2=C3C(=C1)/C(=N/NC(=S)N)/CCN3CCC2 |
正規SMILES |
COC1=CC2=C3C(=C1)C(=NNC(=S)N)CCN3CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)


![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
